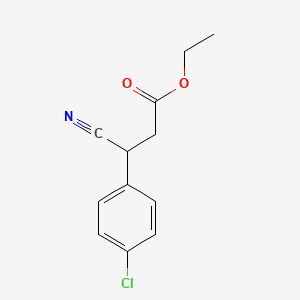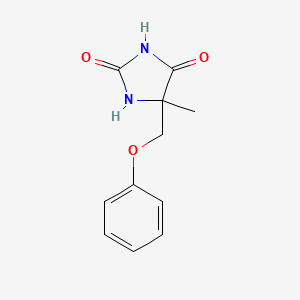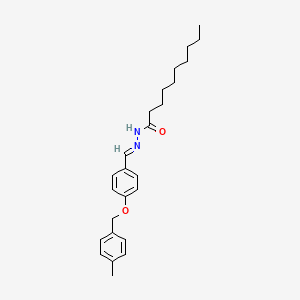![molecular formula C16H20N2 B12006489 4-[6-(4-Pyridinyl)hexyl]pyridine CAS No. 70390-45-3](/img/structure/B12006489.png)
4-[6-(4-Pyridinyl)hexyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 4-[6-(4-Piridinil)hexil]piridina es un compuesto orgánico con la fórmula molecular C16H20N2. Es un derivado de la piridina, un compuesto orgánico heterocíclico básico con la fórmula química C5H5N. Los derivados de la piridina son conocidos por su amplia gama de aplicaciones en varios campos, incluidos los farmacéuticos, agroquímicos y la ciencia de los materiales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-[6-(4-Piridinil)hexil]piridina normalmente implica la reacción de 4-bromopiridina con 6-bromohexilamina en condiciones básicas. La reacción se lleva a cabo en presencia de un catalizador de paladio, como el acetato de paladio, y un ligando, como la trifenilfosfina. La mezcla de reacción se calienta a reflujo en un disolvente adecuado, como el tolueno, durante varias horas. El producto se purifica entonces mediante cromatografía en columna para obtener el compuesto deseado.
Métodos de producción industrial
Los métodos de producción industrial para 4-[6-(4-Piridinil)hexil]piridina son similares a la síntesis de laboratorio, pero se amplían para acomodar cantidades mayores. El uso de reactores de flujo continuo y sistemas automatizados puede aumentar la eficiencia y el rendimiento del proceso de producción. Además, el uso de disolventes y catalizadores más ecológicos puede reducir el impacto ambiental de la síntesis.
Análisis De Reacciones Químicas
Tipos de reacciones
La 4-[6-(4-Piridinil)hexil]piridina experimenta varios tipos de reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse para formar N-óxidos utilizando agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.
Reducción: La reducción del compuesto puede lograrse utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: El anillo de piridina puede experimentar reacciones de sustitución electrófila, como la nitración, la sulfonación y la halogenación, utilizando reactivos y condiciones apropiados.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, ácido m-cloroperbenzoico
Reducción: Hidruro de litio y aluminio, borohidruro de sodio
Sustitución: Ácido nítrico (para la nitración), ácido sulfúrico (para la sulfonación), halógenos (para la halogenación)
Principales productos formados
Oxidación: N-óxidos de piridina
Reducción: Derivados de piridina reducidos
Sustitución: Derivados de piridina nitrados, sulfonados o halogenados
Aplicaciones Científicas De Investigación
La 4-[6-(4-Piridinil)hexil]piridina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas. Su reactividad y grupos funcionales la convierten en un intermedio valioso en la síntesis orgánica.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas, anticancerígenas y antiinflamatorias.
Medicina: Se está investigando su potencial como agente terapéutico para diversas enfermedades. Su capacidad de interactuar con dianas biológicas la convierte en un candidato para el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales. Sus propiedades únicas la hacen adecuada para aplicaciones en revestimientos, adhesivos y polímeros.
Mecanismo De Acción
El mecanismo de acción de la 4-[6-(4-Piridinil)hexil]piridina implica su interacción con dianas y vías moleculares específicas. El compuesto puede unirse a receptores o enzimas, modulando su actividad y provocando diversos efectos biológicos. Por ejemplo, puede inhibir la actividad de ciertas enzimas implicadas en los procesos de la enfermedad, ejerciendo así efectos terapéuticos. Las dianas y vías moleculares exactas dependen de la aplicación y el contexto de uso específicos.
Comparación Con Compuestos Similares
Compuestos similares
- 4-(3-Fenilpropil)piridina
- 4-(Etilaminometil)piridina
- 4-Fenilpiridina
- 4-Piridinocarbonitrilo
Singularidad
La 4-[6-(4-Piridinil)hexil]piridina es única debido a su estructura específica, que confiere propiedades químicas y biológicas distintas. Su cadena alquílica más larga y sus dos anillos de piridina la diferencian de otros derivados de la piridina, lo que lleva a una reactividad y aplicaciones potenciales únicas. La capacidad del compuesto para experimentar diversas reacciones químicas y sus posibles actividades biológicas lo convierten en un compuesto valioso para la investigación y las aplicaciones industriales.
Propiedades
Número CAS |
70390-45-3 |
|---|---|
Fórmula molecular |
C16H20N2 |
Peso molecular |
240.34 g/mol |
Nombre IUPAC |
4-(6-pyridin-4-ylhexyl)pyridine |
InChI |
InChI=1S/C16H20N2/c1(3-5-15-7-11-17-12-8-15)2-4-6-16-9-13-18-14-10-16/h7-14H,1-6H2 |
Clave InChI |
JIBHAOWVMWFLDU-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1CCCCCCC2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-{[3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12006407.png)




![N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-2,2,2-trifluoro-acetamide](/img/structure/B12006443.png)

![N'-{(E)-[4-(methylthio)phenyl]methylidene}-1H-benzimidazole-6-carbohydrazide](/img/structure/B12006446.png)

![Ethyl {3-[bis(2-chloroethyl)amino]phenoxy}acetate](/img/structure/B12006453.png)


![5-(2,4-dichlorophenyl)-4-({(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12006474.png)

